molecular formula C15H11ClO2 B13977776 Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- CAS No. 111299-29-7

Methanone, (4-chlorophenyl)(2-phenyloxiranyl)-

Cat. No.: B13977776
CAS No.: 111299-29-7
M. Wt: 258.70 g/mol
InChI Key: BMXDHHJCRSTMIH-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a chlorophenyl group and a phenyloxiranyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- typically involves the reaction of 4-chlorobenzoyl chloride with phenylacetylene in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or toluene

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 4-chlorobenzoyl chloride and phenylacetylene

    Catalysts: Triethylamine or other suitable bases

    Solvents: Industrial-grade dichloromethane or toluene

    Reaction Vessels: Large-scale reactors with temperature control

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoic acid and phenylglyoxylic acid.

    Reduction: Formation of (4-chlorophenyl)(2-phenyloxiranyl)methanol.

    Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- can be compared with other similar compounds, such as:

    Benzophenone: Lacks the oxirane ring and has different reactivity and applications.

    (4-Chlorophenyl)(2-pyridinyl)methanone: Contains a pyridinyl group instead of a phenyloxiranyl group, leading to different chemical properties.

    (4-Chlorophenyl)(4-hydroxyphenyl)methanone:

The uniqueness of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

111299-29-7

Molecular Formula

C15H11ClO2

Molecular Weight

258.70 g/mol

IUPAC Name

(4-chlorophenyl)-(2-phenyloxiran-2-yl)methanone

InChI

InChI=1S/C15H11ClO2/c16-13-8-6-11(7-9-13)14(17)15(10-18-15)12-4-2-1-3-5-12/h1-9H,10H2

InChI Key

BMXDHHJCRSTMIH-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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